molecular formula C5H8N2O5 B12704197 N-carbamoyl-D-aspartic acid CAS No. 16649-81-3

N-carbamoyl-D-aspartic acid

Cat. No.: B12704197
CAS No.: 16649-81-3
M. Wt: 176.13 g/mol
InChI Key: HLKXYZVTANABHZ-UWTATZPHSA-N
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Description

N-carbamoyl-D-aspartic acid: is a derivative of aspartic acid, where one of the amino hydrogens is replaced by a carbamoyl group. This compound is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-carbamoyl-D-aspartic acid can be synthesized through the carbamoylation of aspartic acid using potassium cyanate. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Enzymes such as N-carbamoyl-D-amino acid amidohydrolases are used to catalyze the hydrolysis of carbamoyl derivatives, yielding the desired compound with high enantioselectivity .

Chemical Reactions Analysis

Properties

CAS No.

16649-81-3

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)butanedioic acid

InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m1/s1

InChI Key

HLKXYZVTANABHZ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O

Origin of Product

United States

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